Cas no 685126-89-0 (2-Methoxy-5-(trifluoromethyl)benzyl Alcohol)

2-Methoxy-5-(trifluoromethyl)benzyl Alcohol is a fluorinated aromatic alcohol with the molecular formula C9H9F3O2. This compound features a benzyl alcohol core substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position, enhancing its reactivity and stability. The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, making it valuable in pharmaceutical and agrochemical synthesis. Its benzyl alcohol moiety allows for further functionalization, serving as a versatile intermediate in organic transformations. The compound’s well-defined structure and purity make it suitable for precision applications in medicinal chemistry and material science. Storage under inert conditions is recommended to maintain stability.
2-Methoxy-5-(trifluoromethyl)benzyl Alcohol structure
685126-89-0 structure
Product Name:2-Methoxy-5-(trifluoromethyl)benzyl Alcohol
CAS No:685126-89-0
MF:C9H9F3O2
MW:206.161773443222
CID:3142886
PubChem ID:17750809
Update Time:2025-05-20

2-Methoxy-5-(trifluoromethyl)benzyl Alcohol Chemical and Physical Properties

Names and Identifiers

    • (2-Methoxy-5-(trifluoromethyl)phenyl)methanol
    • AKOS015956480
    • [2-methoxy-5-(trifluoromethyl)phenyl]methanol
    • CWHHRWFFYKXTBK-UHFFFAOYSA-N
    • 685126-89-0
    • JS-4491
    • EN300-1928696
    • 2-Methoxy-5-(trifluoromethyl)benzenemethanol
    • E89845
    • DTXSID101258069
    • MFCD06203094
    • 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
    • SCHEMBL4064597
    • DB-393342
    • CS-0194562
    • 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol
    • MDL: MFCD06203094
    • Inchi: 1S/C9H9F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4,13H,5H2,1H3
    • InChI Key: CWHHRWFFYKXTBK-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(C(CO)=C1)OC)(F)F

Computed Properties

  • Exact Mass: 206.05546401g/mol
  • Monoisotopic Mass: 206.05546401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 236.4±40.0 °C at 760 mmHg
  • Flash Point: 138.9±27.9 °C

2-Methoxy-5-(trifluoromethyl)benzyl Alcohol Security Information

2-Methoxy-5-(trifluoromethyl)benzyl Alcohol Pricemore >>

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Additional information on 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol

Professional Introduction to 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol (CAS No. 685126-89-0)

2-Methoxy-5-(trifluoromethyl)benzyl Alcohol, identified by its Chemical Abstracts Service (CAS) number 685126-89-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a benzyl alcohol backbone with methoxy and trifluoromethyl substituents, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The presence of a trifluoromethyl group at the 5-position of the benzene ring introduces electron-withdrawing effects, which can modulate the reactivity and pharmacokinetic properties of the molecule. This feature is particularly relevant in drug design, as trifluoromethyl groups are known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In contrast, the methoxy group at the 2-position provides a hydroxyl moiety that can participate in hydrogen bonding interactions, further influencing the compound's solubility and interaction with biological systems.

In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The structural motif of 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol aligns well with this trend, as it serves as a versatile building block for constructing novel drug candidates. For instance, derivatives of this compound have been explored as potential kinase inhibitors, where the combination of methoxy and trifluoromethyl groups can optimize binding to protein targets.

One notable application of 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol is in the synthesis of fluorinated aromatic compounds, which are increasingly recognized for their improved pharmacological profiles. The fluorine atoms introduce additional electronic effects that can fine-tune the compound's bioactivity. Recent studies have demonstrated that fluorinated analogs of this molecule exhibit enhanced efficacy in preclinical models of cancer and inflammatory diseases. For example, researchers have reported promising results using benzyl alcohol derivatives with trifluoromethyl groups as potent inhibitors of Janus kinases (JAKs), which play a crucial role in immune regulation and hematopoiesis.

The role of Methoxy-substituted benzenes in medicinal chemistry is also well-documented. The methoxy group not only enhances solubility but also participates in specific interactions with biological targets. A study published in the Journal of Medicinal Chemistry highlighted the use of methoxy-substituted benzyl alcohols in the development of selective serotonin reuptake inhibitors (SSRIs). The authors demonstrated that incorporating a methoxy group at the 2-position improved both affinity and selectivity for serotonin transporters, leading to more effective therapeutic outcomes.

The synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic transformations, including Friedel-Crafts alkylation followed by functional group modifications. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing pharmaceutical-grade compounds that meet stringent regulatory requirements.

The growing interest in fluorinated compounds has also spurred innovation in synthetic chemistry. Researchers have developed novel catalytic systems that facilitate the introduction of trifluoromethyl groups into aromatic rings under mild conditions. Such advancements not only improve synthetic efficiency but also reduce environmental impact by minimizing waste generation. The ability to efficiently incorporate fluorine atoms into biologically relevant molecules has opened new avenues for drug discovery.

In conclusion, 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol (CAS No. 685126-89-0) represents a promising intermediate in pharmaceutical research and development. Its unique structural features make it an ideal candidate for designing novel bioactive molecules with enhanced pharmacological properties. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in addressing unmet medical needs across various therapeutic domains.

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